3-Fluoro-4-(piperazin-1-ylmethyl)aniline
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Overview
Description
3-Fluoro-4-(piperazin-1-ylmethyl)aniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a fluorine atom at the third position and a piperazine ring attached to the fourth position of the aniline ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperazin-1-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and piperazine.
Formation of Intermediate: The 3-fluoroaniline is reacted with formaldehyde to form 3-fluoro-4-(chloromethyl)aniline.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with piperazine to yield the final product, this compound.
The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperazin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(piperazin-1-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe for studying biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The piperazine ring allows for binding to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylpiperazin-1-yl)aniline
- 3-Fluoro-4-(ethylpiperazin-1-yl)aniline
- 3-Fluoro-4-(phenylpiperazin-1-yl)aniline
Uniqueness
3-Fluoro-4-(piperazin-1-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the piperazine ring to the aniline ring This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H14FN3O2 |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-[(2-fluoro-4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-11-7-10(15(16)17)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChI Key |
GUMFIRCMVGYJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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